5-Chloro-3-fluorobenzene-1,2-diamine
CAS No.: 1106717-48-9
Cat. No.: VC2850377
Molecular Formula: C6H6ClFN2
Molecular Weight: 160.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1106717-48-9 |
|---|---|
| Molecular Formula | C6H6ClFN2 |
| Molecular Weight | 160.58 g/mol |
| IUPAC Name | 5-chloro-3-fluorobenzene-1,2-diamine |
| Standard InChI | InChI=1S/C6H6ClFN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 |
| Standard InChI Key | GSIHTVJIAVTOOI-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1N)N)F)Cl |
| Canonical SMILES | C1=C(C=C(C(=C1N)N)F)Cl |
Introduction
5-Chloro-3-fluorobenzene-1,2-diamine is a chemical compound with the CAS number 1106717-48-9. It is a derivative of benzene, featuring both chlorine and fluorine substituents along with two amino groups. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Synthesis Overview
While specific synthesis routes for 5-Chloro-3-fluorobenzene-1,2-diamine are not widely detailed in the literature, similar compounds are often synthesized through multi-step processes involving nitration, reduction, and halogenation reactions. The compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Applications and Research Findings
5-Chloro-3-fluorobenzene-1,2-diamine is used as a building block in organic synthesis, particularly for the preparation of heterocyclic compounds and pharmaceutical intermediates. Its applications span various fields, including medicinal chemistry and materials science.
Research Applications
-
Pharmaceutical Intermediates: The compound can be used to synthesize complex molecules with potential biological activity, such as inhibitors or modulators of enzymes and receptors.
-
Heterocyclic Synthesis: It serves as a precursor for the synthesis of heterocyclic compounds, which are crucial in drug discovery and development.
-
Materials Science: Its unique chemical properties make it suitable for applications in materials chemistry, such as the synthesis of polymers or dyes.
Handling and Safety
Handling 5-Chloro-3-fluorobenzene-1,2-diamine requires caution due to its chemical reactivity and potential toxicity. It is classified under dangerous goods but lacks specific UN and packing group classifications in the available literature. Storage should be in a cool, dry place, away from incompatible substances.
Safety Precautions
-
Personal Protective Equipment (PPE): Gloves, goggles, and a lab coat are recommended when handling the compound.
-
Storage Conditions: Store in a well-ventilated area, away from heat sources and incompatible materials.
-
Disposal: Dispose of according to local regulations and guidelines for hazardous waste.
Availability and Suppliers
5-Chloro-3-fluorobenzene-1,2-diamine is available from various chemical suppliers, including VWR International and Kemix Pty Ltd. It is typically sold in small quantities (e.g., 250 mg to 5 g) with a purity of 95% or higher.
Supplier Information
| Supplier | Product Details |
|---|---|
| VWR International | Purity: 97%, CAS: 1106717-48-9 |
| Kemix Pty Ltd | Purity: 95%, CAS: 1106717-48-9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume